(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a chloromethyl group, and a pyrrolidine ring. It is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrrolidines, a class of compounds that “®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate” belongs to, are often involved in interactions with various biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity .
Biochemical Pathways
Pyrrolidines can be involved in a variety of biochemical pathways, depending on their specific structures and targets . They might affect signal transduction pathways, metabolic pathways, or other cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidines, being relatively small and often polar, might be expected to have good absorption and distribution characteristics .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease process, it might result in the alleviation of disease symptoms .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-2-(chloromethyl)pyrrolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to study their structure-activity relationships.
Medicine
In medicinal chemistry, ®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is used in the design and synthesis of potential drug candidates. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, polymers, and other high-value products.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate
- ®-1-Boc-2-(chloromethyl)pyrrolidine
- ®-2-(chloromethyl)pyrrolidine-1-carboxylate
Uniqueness
®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the benzyl group or have different substituents. The benzyl group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research applications.
Properties
IUPAC Name |
benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBVPAKNFVYLA-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649678 | |
Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39945-49-8 | |
Record name | Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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